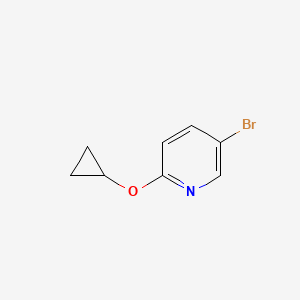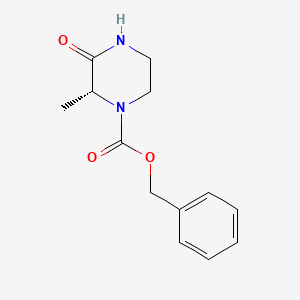![molecular formula C13H19BrClNS B1379118 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864073-56-2](/img/structure/B1379118.png)
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride is an organic compound that features a piperidine ring substituted with a 4-bromophenyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride typically involves the following steps:
Formation of the sulfanyl intermediate: The reaction begins with the bromination of a phenyl sulfide to form 4-bromophenyl sulfide.
Alkylation: The 4-bromophenyl sulfide is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclization: The resulting intermediate undergoes cyclization with piperidine to form the desired piperidine derivative.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the sulfanyl group, leading to debromination or reduction to thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and debrominated products.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modulation of biological pathways, particularly those involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride involves its interaction with molecular targets through its sulfanyl and piperidine groups. These interactions can modulate various biological pathways, potentially affecting neurotransmitter release and receptor binding.
Comparaison Avec Des Composés Similaires
- 2-(2-[(4-Chlorophenyl)sulfanyl]ethyl)piperidine hydrochloride
- 2-(2-[(4-Methylphenyl)sulfanyl]ethyl)piperidine hydrochloride
- 2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride imparts unique reactivity and potential biological activity compared to its chloro, methyl, and fluoro analogs.
- Reactivity: The bromine atom can participate in a wider range of substitution reactions, making this compound more versatile in synthetic applications.
- Biological Activity: The bromine atom may also influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Propriétés
IUPAC Name |
2-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNS.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZALGTLFAUSMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCSC2=CC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
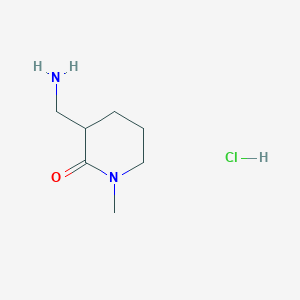

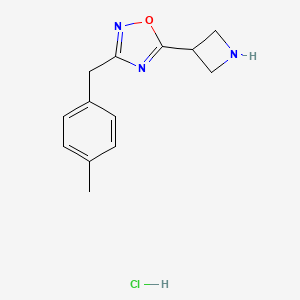
![4-[(4-Bromophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1379041.png)
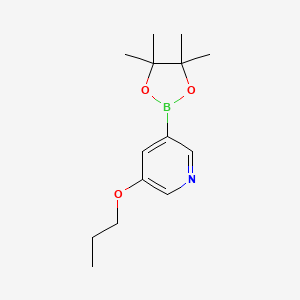
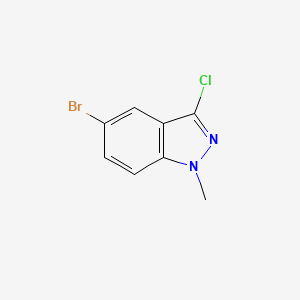
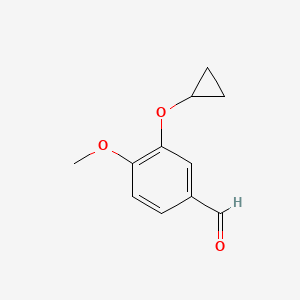
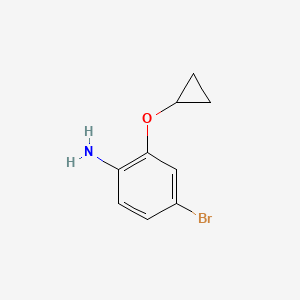
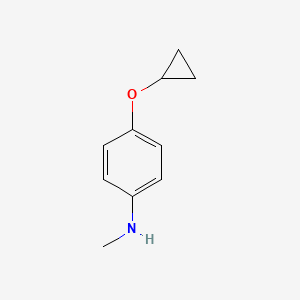

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)

